Home > Products > Screening Compounds P43106 > 2-[3-(Trifluoromethoxy)phenyl]morpholine
2-[3-(Trifluoromethoxy)phenyl]morpholine - 1803604-31-0

2-[3-(Trifluoromethoxy)phenyl]morpholine

Catalog Number: EVT-1744121
CAS Number: 1803604-31-0
Molecular Formula: C11H12F3NO2
Molecular Weight: 247.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The trifluoromethoxyphenyl group is typically introduced into a molecule through the use of readily available building blocks, such as 4-(trifluoromethoxy)benzaldehyde, 4-(trifluoromethoxy)aniline, or 1-isocyanato-2-(trifluoromethoxy)benzene [, , ]. Various synthetic transformations, including nucleophilic substitution, condensation reactions, and metal-catalyzed coupling reactions, can be employed to incorporate this group into diverse molecular scaffolds.

Molecular Structure Analysis

The trifluoromethoxyphenyl group typically adopts a conformation where the trifluoromethyl group is oriented away from the aromatic ring to minimize steric hindrance. X-ray crystallographic studies have revealed that the trifluoromethoxy group can participate in intramolecular and intermolecular interactions, such as C–H⋯F hydrogen bonds and C–H⋯π interactions [, ].

Applications
  • Cholesteryl Ester Transfer Protein (CETP) Inhibitors: (2R,αS)-3,4-Dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5- [3-(trifluoromethoxy)phenyl] -α-(trifluoromethyl)-1(2H)-quinolineethanol is a potent CETP inhibitor that has shown promising results in raising HDL-C levels [, ].
  • Phosphodiesterase 2A (PDE2A) Inhibitors: N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915) is a highly potent and selective PDE2A inhibitor that has demonstrated potential for treating cognitive disorders [, ].
  • TRPM8 Antagonists: (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333) is a potent and selective TRPM8 antagonist that has been investigated as a potential treatment for migraine [].

3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-α-(trifluoromethyl)-1(2H)-quinolineethanol

  • Compound Description: This compound is a potent cholesteryl ester transfer protein (CETP) inhibitor. Research highlights its asymmetric synthesis, focusing on establishing the chiral center and the tetrahydroquinoline core. [] In vivo studies demonstrated its efficacy in raising HDL-C levels in various animal models. []
  • Relevance: This compound shares a 3-(trifluoromethoxy)phenyl moiety with the target compound, 2-[3-(Trifluoromethoxy)phenyl]morpholine. Additionally, both compounds fall under the broader category of aryl-trifluoromethoxy substituted heterocycles, indicating potential for similar pharmacological activities. [, ]

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. It exhibits promising therapeutic potential for cognitive disorders by enhancing cyclic nucleotide signaling pathways in the brain. [] Preclinical studies demonstrate its ability to increase 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain and improve cognitive performance. []
  • Relevance: While structurally distinct from 2-[3-(Trifluoromethoxy)phenyl]morpholine, TAK-915 shares the crucial trifluoromethoxyphenyl moiety. This structural similarity, alongside the presence of other pharmacologically active groups, suggests a potential for overlapping biological activities and drug-like properties. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound represents a new lead in the development of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors. It demonstrates potent inhibition of PDE2A, leading to increased cGMP levels in the rat brain. [] Notably, it exhibits attenuated MK-801-induced episodic memory deficits in rats, highlighting its potential as a cognitive enhancer. []
  • Relevance: Similar to 2-[3-(Trifluoromethoxy)phenyl]morpholine, this compound incorporates a trifluoromethoxyphenyl group. This shared feature suggests potential similarities in their physicochemical properties and binding affinities to specific targets. []

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

  • Compound Description: AMG 333 is a potent and selective transient receptor potential melastatin 8 (TRPM8) antagonist. It shows promise as a potential treatment for migraine by targeting TRPM8, a cold-temperature thermosensor implicated in migraine pathogenesis. []
  • Relevance: This compound shares the trifluoromethoxyphenyl pharmacophore with 2-[3-(Trifluoromethoxy)phenyl]morpholine, highlighting the importance of this structural motif in achieving biological activity. The presence of a fluorine atom adjacent to the trifluoromethoxy group further suggests specific interactions with target proteins. []

1-(5-{4-amino-7-ethyl-7 H-pyrrolo[2,3- d]pyrimidin-5-yl}-2,3-dihydro-1 H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (22b)

  • Compound Description: Compound 22b is a potent receptor-interacting protein kinase 1 (RIPK1) inhibitor. It exhibits excellent antimetastasis activity in a B16 melanoma lung metastasis model. [] Additionally, it demonstrates favorable pharmacokinetic properties, making it a promising candidate for further development. []
  • Relevance: Like 2-[3-(Trifluoromethoxy)phenyl]morpholine, this compound contains the 3-(trifluoromethoxy)phenyl group. This shared structural element suggests that both compounds could potentially interact with similar biological targets, albeit with different affinities and specificities. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound acts as a potent and orally available GlyT1 inhibitor, exhibiting a higher CNS MPO score compared to its predecessor. [] It significantly increases cerebrospinal fluid (CSF) glycine concentration in rats. []
  • Relevance: This compound, although possessing a different core structure compared to 2-[3-(Trifluoromethoxy)phenyl]morpholine, shares the trifluoromethoxyphenyl motif. This common feature underlines the significance of this group in influencing pharmacokinetic properties and potentially contributing to the compound's ability to cross the blood-brain barrier. []

N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

  • Compound Description: VU6012962 acts as a centrally penetrant negative allosteric modulator (NAM) targeting metabotropic glutamate receptor 7 (mGlu7). It exhibits oral bioavailability and achieves significant CSF exposure exceeding its in vitro IC50 at low doses. [] This compound shows promise as a valuable tool in preclinical anxiety models. []
  • Relevance: Sharing the trifluoromethoxyphenyl group with 2-[3-(Trifluoromethoxy)phenyl]morpholine, VU6012962 emphasizes the role of this group in CNS penetration. This characteristic suggests that the trifluoromethoxyphenyl motif might be a valuable pharmacophore for designing drugs targeting the central nervous system. []

(2E)‐3‐(3‐fluorophenyl)‐1‐[4‐(morpholin‐4‐yl)phenyl]prop‐2‐en‐1‐one (f2)

  • Compound Description: f2 is a potent and selective, reversible inhibitor of monoamine oxidase-B (MAO-B) with potential applications in neurological disorders. [] It displays significant selectivity for MAO-B over MAO-A and exhibits moderate acetylcholinesterase inhibitory activity. []
  • Relevance: f2 features a morpholine ring directly attached to a phenyl group, similar to 2-[3-(Trifluoromethoxy)phenyl]morpholine. This structural similarity suggests that incorporating specific substituents on the phenyl ring, like the trifluoromethoxy group in the target compound, might offer a strategy for modulating the activity and selectivity profile of these molecules. []

3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide

  • Compound Description: This compound exhibits potent inhibitory activity against the proliferation of cancer cell lines. Its crystal structure has been elucidated, revealing key intermolecular interactions. []
  • Relevance: This compound possesses a [2-(trifluoromethoxy)phenyl] moiety attached to a nitrogen atom, similar to 2-[3-(Trifluoromethoxy)phenyl]morpholine. This structural similarity suggests the possibility of analogous binding modes and interactions with biological targets, potentially contributing to their biological activity. []

4-(4-((3-Nitro-2-oxo-2H-chromene-4- yl)amino)phenyl)morpholine-3-one

  • Compound Description: This compound represents a novel class of coumarin derivatives synthesized via a chloroamine coupling reaction. [] Its synthesis and potential applications stem from the diverse biological activities of aminocoumarin derivatives. []
  • Relevance: This compound incorporates a morpholine-3-one ring connected to a phenyl ring, akin to 2-[3-(Trifluoromethoxy)phenyl]morpholine. This structural resemblance suggests a potential for similar chemical reactivity and potential biological activities. []

Properties

CAS Number

1803604-31-0

Product Name

2-[3-(Trifluoromethoxy)phenyl]morpholine

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]morpholine

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2

InChI Key

JAZSAPUJUNVJPV-UHFFFAOYSA-N

SMILES

C1COC(CN1)C2=CC(=CC=C2)OC(F)(F)F

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.